![molecular formula C40H42O8S3 B13998347 [2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate CAS No. 15356-39-5](/img/structure/B13998347.png)
[2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate: is a complex organic compound characterized by multiple benzoyloxy and ethylsulfanyl groups attached to a hexyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate typically involves multi-step organic reactions. The process begins with the preparation of the hexyl backbone, followed by the introduction of benzoyloxy and ethylsulfanyl groups through esterification and thiolation reactions, respectively. Common reagents used in these reactions include benzoyl chloride, ethyl mercaptan, and appropriate catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl groups, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzoyloxy groups, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl groups can yield sulfoxides, while reduction of the benzoyloxy groups can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its multiple functional groups make it a versatile tool for investigating biochemical processes.
Medicine
Potential medical applications include its use as a precursor for drug development. The compound’s structural features could be modified to enhance its pharmacological properties, making it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged to create advanced polymers or coatings.
Mecanismo De Acción
The mechanism of action of [2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate involves its interaction with specific molecular targets. The benzoyloxy groups can participate in hydrogen bonding and π-π interactions, while the ethylsulfanyl groups may engage in thiol-disulfide exchange reactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- [2,4,6-Tris(allyloxy)-3,5-bis(benzoyloxy)cyclohexyl] benzoate
- 3,4,5-Tris(carboxymethoxy)benzoic acid
- 2,4,6-Tris(4-pyridyl)-1,3,5-triazine
Uniqueness
Compared to similar compounds, [2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate stands out due to its combination of benzoyloxy and ethylsulfanyl groups
Propiedades
Número CAS |
15356-39-5 |
|---|---|
Fórmula molecular |
C40H42O8S3 |
Peso molecular |
747.0 g/mol |
Nombre IUPAC |
[2,3,4-tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate |
InChI |
InChI=1S/C40H42O8S3/c1-4-49-35(40(50-5-2)51-6-3)34(48-39(44)31-25-17-10-18-26-31)33(47-38(43)30-23-15-9-16-24-30)32(46-37(42)29-21-13-8-14-22-29)27-45-36(41)28-19-11-7-12-20-28/h7-26,32-35,40H,4-6,27H2,1-3H3 |
Clave InChI |
HVILLDLPKAWQFM-UHFFFAOYSA-N |
SMILES canónico |
CCSC(C(C(C(COC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C(SCC)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


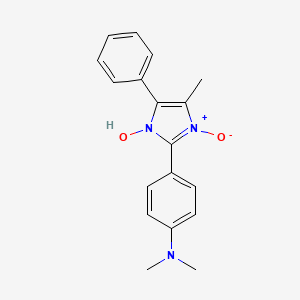
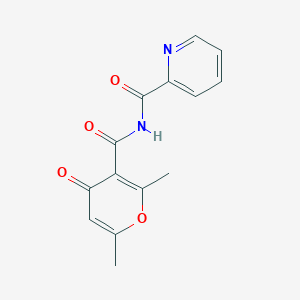
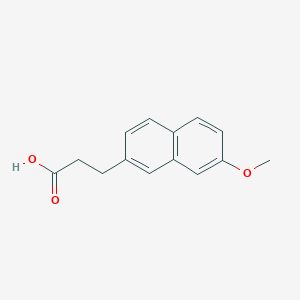
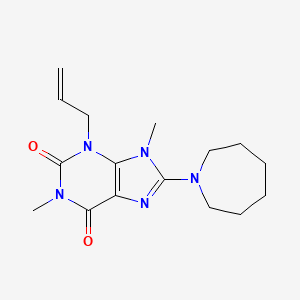
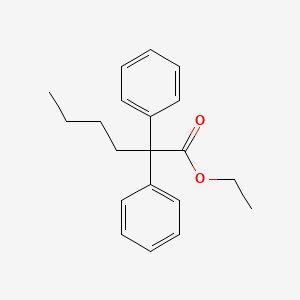
![Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B13998289.png)


![Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy-](/img/structure/B13998306.png)

![Ethyl n-((2-(1h-tetrazol-5-yl)-[1,1-biphenyl]-4-yl)methyl)-n-pentanoyl-l-valinate](/img/structure/B13998314.png)
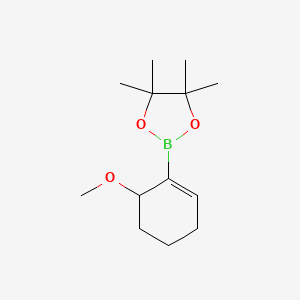
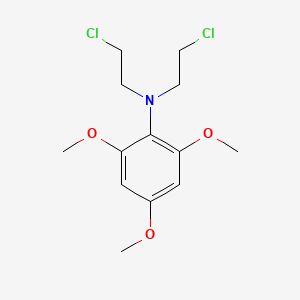
![n-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-n-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B13998321.png)
